

# centanafadine sustained-release dosing regimen clinical trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Centanafadine

CAS No.: 924012-43-1

Cat. No.: S651680

[Get Quote](#)

## Experimental Protocols & Workflows

The following section details the standard methodologies used in the cited **centanafadine** SR clinical trials.

### Protocol for Long-Term (52-Week) Safety Study in Adults

#### 1. Study Design

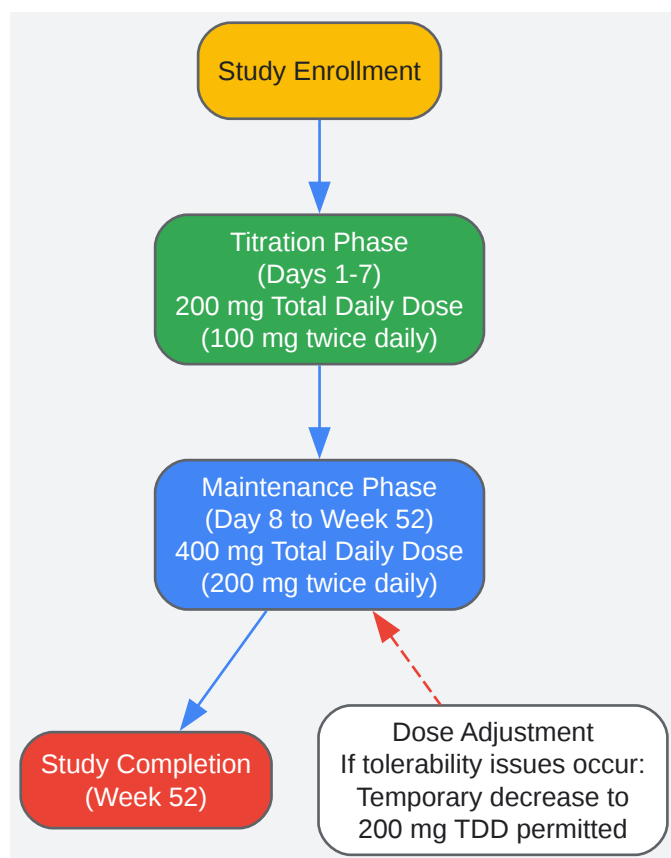
- **Type:** Phase 3, open-label, multicenter trial [1] [2].
- **Primary Objective:** To assess the long-term safety and tolerability of **centanafadine** SR 400 mg TDD in adults with ADHD [1] [2].
- **Key Endpoints:**
  - **Safety:** Treatment-emergent adverse events (TEAEs), clinical laboratories, vital signs, electrocardiogram (ECG) measures, and suicidal ideation/behavior using the Columbia-Suicide Severity Rating Scale (C-SSRS) [3] [2].
  - **Exploratory Efficacy:** Change from baseline in Adult Investigator Symptom Rating Scale (AISRS) total score and Clinical Global Impression of Severity (CGI-S) score [3] [1].

#### 2. Participant (Subject) Selection

- **Inclusion Criteria:** Adults aged 18-55 years meeting DSM-5 criteria for ADHD; rollover participants from previous phase 3 trials or newly enrolled (*de novo*) participants [1] [2].

- **Exclusion Criteria:** Uncontrolled comorbid psychiatric disorders, prior failure to benefit from  $\geq 2$  different classes of ADHD therapies, use of prohibited medications, and positive alcohol or drug screen [1] [2].

**3. Dosing & Titration Workflow** The dosing schedule for the 52-week study followed a structured titration and maintenance process, visualized below.



[Click to download full resolution via product page](#)

#### 4. Assessments & Monitoring

- **Schedule:** Clinic visits at Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, and 52/early termination [2].
- **Safety Follow-up:** A 10-day follow-up period after the last dose, involving telephone calls and a clinic visit [1] [2].

## Efficacy and Safety Data Summary

Quantitative results from clinical trials demonstrate the profile of **centanafadine SR**.

Trial Outcome Measure	Baseline Score (Mean)	Result at Endpoint	Key Safety Findings (Adults)
<b>Phase 3 (6-Week) - AISRS Total Score</b> [4]   38.7 (SD: 6.8)   <b>LS Mean Difference vs. Placebo:</b> 200 mg/d: -3.16 to -4.01 400 mg/d: -2.74 to -4.47 [4]   <b>Most Common TEAEs (≥5%):</b> Insomnia, nausea, diarrhea, headache [3] [4]. <b>Discontinuation due to TEAEs:</b> 12.3% [3]. <b>Serious AEs:</b> 1.8%, none deemed drug-related [3].    <b>Phase 3 (52-Week) - AISRS Total Score</b> [3]   Not specified   <b>Improvement:</b> Up to 57% from baseline [3] [1].      <b>Phase 3 (52-Week) - CGI-S Score</b> [3]   Not specified   <b>Improvement:</b> 1.5 points from baseline [3] [1].			

## Key Development Insights

For researchers, the **centanafadine** clinical program offers several critical insights:

- **Novel Mechanism:** As a first-in-class **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)**, **centanafadine** represents a mechanistically distinct alternative to existing stimulant and non-stimulant ADHD treatments [4] [5].
- **Strategic Dosing:** The consistent use of a **1-week titration period** (200 mg TDD) before achieving the target 400 mg TDD dose was implemented to improve tolerability [2] [4].
- **Pediatric Translation:** Successful pivotal trials in children and adolescents demonstrate that the dosing strategy (weight-based) is effective in expanding the treatment to younger populations, confirming the utility of the compound across age groups [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Journal of Clinical Psychopharmacology [journals.lww.com]
2. 52-Week Open-Label Safety and Tolerability Study of ... [pmc.ncbi.nlm.nih.gov]
3. 52-Week Open-Label Safety and Tolerability Study of ... [pubmed.ncbi.nlm.nih.gov]

4. Efficacy, Safety, and Tolerability of Centanafadine - Sustained ... Release [pmc.ncbi.nlm.nih.gov]

5. Otsuka Pharmaceutical Announces Positive Topline... | Otsuka US [otsuka-us.com]

To cite this document: Smolecule. [centanafadine sustained-release dosing regimen clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b651680#centanafadine-sustained-release-dosing-regimen-clinical-trials>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)